4-Bromo-2-(1-(4-methoxyphenyl)cyclopropyl)pyridine
Description
4-Bromo-2-(1-(4-methoxyphenyl)cyclopropyl)pyridine is an organic compound with the molecular formula C15H14BrNO. This compound features a bromine atom attached to a pyridine ring, which is further substituted with a cyclopropyl group bearing a methoxyphenyl moiety.
Properties
IUPAC Name |
4-bromo-2-[1-(4-methoxyphenyl)cyclopropyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-18-13-4-2-11(3-5-13)15(7-8-15)14-10-12(16)6-9-17-14/h2-6,9-10H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFAEKNZRZJHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)C3=NC=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(1-(4-methoxyphenyl)cyclopropyl)pyridine typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Coupling Reactions: The final step involves coupling the cyclopropyl intermediate with the pyridine ring, which can be achieved through various coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(1-(4-methoxyphenyl)cyclopropyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-(1-(4-methoxyphenyl)cyclopropyl)pyridine has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(1-(4-methoxyphenyl)cyclopropyl)pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The cyclopropyl group and the methoxyphenyl moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
2-Bromo-1-(4-methoxyphenyl)propan-1-one: This compound shares the methoxyphenyl and bromine substituents but differs in the presence of a propanone group instead of a pyridine ring.
4-Bromo-2-methoxyphenol: Similar in having a bromine and methoxy group but lacks the cyclopropyl and pyridine components.
Uniqueness: 4-Bromo-2-(1-(4-methoxyphenyl)cyclopropyl)pyridine is unique due to its combination of a brominated pyridine ring with a cyclopropyl group bearing a methoxyphenyl moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
4-Bromo-2-(1-(4-methoxyphenyl)cyclopropyl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The chemical structure of 4-Bromo-2-(1-(4-methoxyphenyl)cyclopropyl)pyridine can be represented as follows:
This compound features a pyridine ring substituted with a bromine atom and a cyclopropyl moiety attached to a methoxyphenyl group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyridine derivatives, including 4-Bromo-2-(1-(4-methoxyphenyl)cyclopropyl)pyridine. The compound has demonstrated significant cytotoxicity against several cancer cell lines.
Case Study: Cytotoxicity Assessment
In vitro studies assessed the compound's effects on different cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The results indicated that the compound exhibited an IC50 value in the micromolar range, suggesting effective inhibition of cancer cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.63 |
| HeLa | 20.00 |
| A549 | 18.50 |
These values indicate that 4-Bromo-2-(1-(4-methoxyphenyl)cyclopropyl)pyridine may serve as a promising lead compound for further development in cancer therapy.
Anti-inflammatory Activity
Inflammation is a critical factor in various diseases, including cancer. The compound's anti-inflammatory properties have been evaluated through assays measuring COX-1 and COX-2 enzyme inhibition.
Inhibition Studies
The compound showed promising results in inhibiting COX enzymes, which are key players in the inflammatory process. The following table summarizes the IC50 values for COX inhibition:
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 28.39 |
| COX-2 | 23.80 |
These findings suggest that 4-Bromo-2-(1-(4-methoxyphenyl)cyclopropyl)pyridine could potentially reduce inflammation and related symptoms.
Antimicrobial Activity
The antimicrobial properties of the compound were assessed against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antibacterial Testing
The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
These results indicate that the compound possesses significant antibacterial activity, particularly against common pathogens.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 4-Bromo-2-(1-(4-methoxyphenyl)cyclopropyl)pyridine. Modifications to the bromine and methoxy groups can enhance potency and selectivity against target enzymes or receptors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
